molecular formula C21H22N2O7S2 B11564906 4-methoxy-N,N'-bis(4-methoxyphenyl)benzene-1,3-disulfonamide

4-methoxy-N,N'-bis(4-methoxyphenyl)benzene-1,3-disulfonamide

Cat. No.: B11564906
M. Wt: 478.5 g/mol
InChI Key: WJRSVCLVBUQFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide is an organic compound that features a benzene ring substituted with methoxy groups and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methoxyaniline followed by coupling reactions to introduce the methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylhydrazine: This compound features a similar methoxyphenyl group but with a hydrazine functional group.

    4-methoxyphenethylamine: This compound has a methoxyphenyl group attached to an ethylamine chain.

    Methacetin: This compound contains a methoxyphenyl group with an acetamide functional group.

Uniqueness

4-methoxy-N,N’-bis(4-methoxyphenyl)benzene-1,3-disulfonamide is unique due to its dual methoxyphenyl and sulfonamide groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C21H22N2O7S2

Molecular Weight

478.5 g/mol

IUPAC Name

4-methoxy-1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C21H22N2O7S2/c1-28-17-8-4-15(5-9-17)22-31(24,25)19-12-13-20(30-3)21(14-19)32(26,27)23-16-6-10-18(29-2)11-7-16/h4-14,22-23H,1-3H3

InChI Key

WJRSVCLVBUQFEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.